3,5-Dibromo-4-ethylpyridine
Overview
Description
3,5-Dibromo-4-ethylpyridine is a halogenated pyridine derivative with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an ethyl group at the 4th position on the pyridine ring. It is a solid at room temperature and is commonly used in various chemical synthesis processes due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-ethylpyridine typically involves the bromination of 4-ethylpyridine. One common method is the direct bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-ethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) under atmospheric or elevated pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyridine derivative, while cross-coupling with an arylboronic acid would produce a biaryl compound .
Scientific Research Applications
3,5-Dibromo-4-ethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-ethylpyridine and its derivatives depends on the specific biological target and applicationThese interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 3,5-Dibromo-4-phenylpyridine
Uniqueness
3,5-Dibromo-4-ethylpyridine is unique due to the presence of the ethyl group at the 4th position, which can influence its reactivity and interactions compared to other similar compounds. The ethyl group can provide steric hindrance and electronic effects that may alter the compound’s behavior in chemical reactions and biological systems .
Properties
IUPAC Name |
3,5-dibromo-4-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKOFWBLQLWAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625162 | |
Record name | 3,5-Dibromo-4-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125419-80-9 | |
Record name | 3,5-Dibromo-4-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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